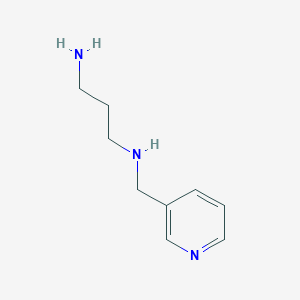

N1-(3-Pyridinylmethyl)-1,3-propanediamine

Übersicht

Beschreibung

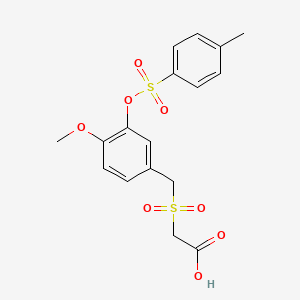

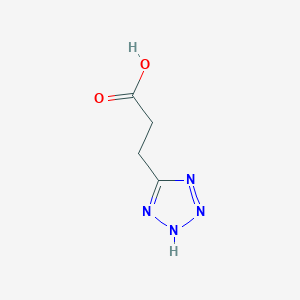

“N1-(3-Pyridinylmethyl)-1,3-propanediamine” is a chemical compound with the linear formula C9H14N2 . It has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “this compound”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 . This indicates the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been explored in several studies . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Routes

- The conversion of glycerol to 1,3-propanediol, a process relevant to sustainable chemistry and material science, has been explored using heterogeneous catalysts. Researchers have studied the influence of metallic and acid active phases on the catalytic activity and selectivity, highlighting the potential of platinum, iridium, and copper as promising metals for this transformation. The optimization of process variables such as temperature and reactor type is crucial for improving efficiency and reducing operating costs (Alisson Dias da Silva Ruy et al., 2020).

Biological Properties and Coordination Chemistry

- Thioureas and their derivatives, including structures related to "N1-(3-Pyridinylmethyl)-1,3-propanediamine," have found extensive applications in coordination chemistry. Their role in intra- and intermolecular hydrogen bonding interactions and coordination properties has been discussed, with novel applications in transition metal complexes showing promising biological aspects (A. Saeed, U. Flörke, M. Erben, 2014).

Therapeutic Potentials

- Research on reversible inhibitors of lysine-specific demethylase 1 (LSD1) for treating acute myeloid leukemia has shown that compounds structurally related to "this compound" could have significant therapeutic value. These reversible inhibitors, differing from tranylcypromine derivatives, could provide new insights into LSD1-mediated pathways and expand therapeutic applications in oncology (Daniel P Mould et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with nicotinic acetylcholine receptors , which play a crucial role in rapid excitatory neurotransmission .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in their function . For instance, some compounds act as antagonists at their target sites, inhibiting the normal function of the receptor .

Biochemical Pathways

Compounds that target nicotinic acetylcholine receptors can influence a variety of biochemical pathways, including those involved in neurotransmission .

Result of Action

Compounds that interact with nicotinic acetylcholine receptors can influence neuronal activity, potentially leading to changes in behavior or physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .

Eigenschaften

IUPAC Name |

N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYTBAJJNWAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)